2-Fluorophenyl isocyanate

Catalog No.
S704480
CAS No.
16744-98-2
M.F
C7H4FNO
M. Wt
137.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorophenyl isocyanate

CAS Number

16744-98-2

Product Name

2-Fluorophenyl isocyanate

IUPAC Name

1-fluoro-2-isocyanatobenzene

Molecular Formula

C7H4FNO

Molecular Weight

137.11 g/mol

InChI

InChI=1S/C7H4FNO/c8-6-3-1-2-4-7(6)9-5-10/h1-4H

InChI Key

VZNCSZQPNIEEMN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N=C=O)F

Canonical SMILES

C1=CC=C(C(=C1)N=C=O)F
  • Synthesis of organic compounds

    2-Fluorophenyl isocyanate can be used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science applications. Its reactive isocyanate group allows it to readily react with a variety of nucleophiles, enabling the formation of new carbon-nitrogen bonds. Source: Sigma-Aldrich product page:

  • Modification of biomolecules

    2-Fluorophenyl isocyanate can be used to modify biomolecules, such as proteins and antibodies, to introduce new functional groups or to improve their properties. This can be useful for studying protein function, developing new diagnostic tools, and creating novel therapeutic agents. Source: Scientific article on protein modification using isocyanates:

  • Polymer chemistry

    -Fluorophenyl isocyanate can be used as a monomer in the synthesis of polymers. The incorporation of the fluorophenyl group can introduce unique properties to the polymer, such as improved thermal stability, chemical resistance, and electrical conductivity. Source: Research paper on fluorinated polyisocyanates

2-FPI has been identified as a component of the essential oil extracted from Rhododendron thymifolium Maxim, a flowering plant []. However, its natural abundance and biological role within the plant are not fully understood.


Molecular Structure Analysis

The structure of 2-FPI features a benzene ring with a fluorine atom attached at the second position (ortho position) and an isocyanate group (N=C=O) attached at the first position (meta position). The presence of the fluorine atom and the isocyanate group are key functional groups within the molecule [].


Chemical Reactions Analysis

2-FPI can participate in various reactions due to the presence of the isocyanate group. Isocyanates are known for their ability to react with amines (compounds with NH2 groups) to form stable urethane linkages. This reaction is widely used in the synthesis of polymers like polyurethanes [].

R-N=C=O + R'NH2 -> R-NH-C(=O)-NHR' (Urethane linkage formation)


Physical And Chemical Properties Analysis

Mechanism of Action (Not Applicable)

Currently, there is no scientific research readily available describing a specific mechanism of action for 2-FPI.

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (13.33%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (86.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (86.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (11.11%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H332 (86.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

16744-98-2

Dates

Modify: 2023-08-15

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